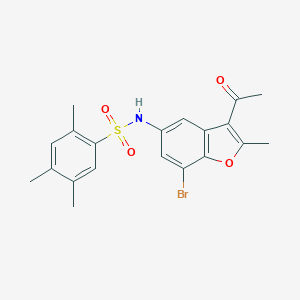
N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound has shown promising results in preclinical studies, and there is considerable interest in developing it further for clinical use.
Wirkmechanismus
The exact mechanism of action of N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4). This protein plays a key role in the regulation of gene expression, and its overexpression has been linked to the development and progression of several types of cancer. By inhibiting the activity of BRD4, N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide is thought to interfere with the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the expression of several genes that are involved in cancer progression. In addition, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide is its specificity for BRD4. This makes it a valuable tool for studying the role of this protein in cancer and other diseases. In addition, it has been shown to have low toxicity in preclinical studies, which is a desirable characteristic for a potential therapeutic agent.
One limitation of N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide is its relatively low potency compared to other BRD4 inhibitors. This may limit its effectiveness in certain applications. In addition, further studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several potential future directions for the study of N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide. One area of interest is the development of more potent and selective BRD4 inhibitors. Another potential direction is the investigation of the use of N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide in combination with other anticancer agents, which may enhance its effectiveness. Finally, further studies are needed to determine the safety and efficacy of N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide in humans, and to explore its potential use in the treatment of other diseases.
Synthesemethoden
The synthesis of N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide involves several steps, starting with the reaction of 2-methyl-1-benzofuran-5-carboxylic acid with acetic anhydride to yield 3-acetyl-2-methyl-1-benzofuran-5-carboxylic acid. This intermediate is then reacted with phosphorus tribromide to form 3-bromo-2-methyl-1-benzofuran-5-carboxylic acid. The final step involves the reaction of this intermediate with 2,4,5-trimethylbenzenesulfonyl chloride to yield N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and prostate cancer. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapy.
Eigenschaften
Molekularformel |
C20H20BrNO4S |
|---|---|
Molekulargewicht |
450.3 g/mol |
IUPAC-Name |
N-(3-acetyl-7-bromo-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C20H20BrNO4S/c1-10-6-12(3)18(7-11(10)2)27(24,25)22-15-8-16-19(13(4)23)14(5)26-20(16)17(21)9-15/h6-9,22H,1-5H3 |
InChI-Schlüssel |
UQBIRNMXPYZTAM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C3C(=C2)C(=C(O3)C)C(=O)C)Br)C |
Kanonische SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C(=C2)Br)OC(=C3C(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



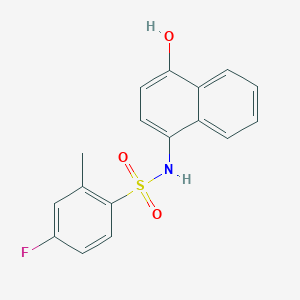
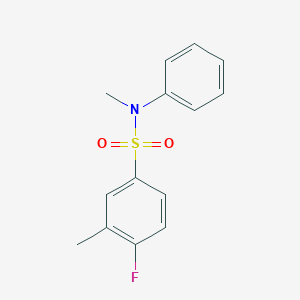
![N-(4-{[(4-fluoro-3-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B280848.png)
![1-[(4-Fluoro-2-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B280849.png)
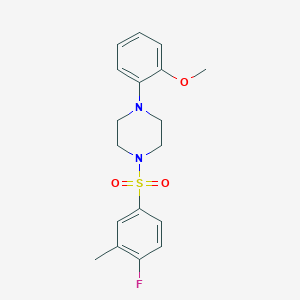
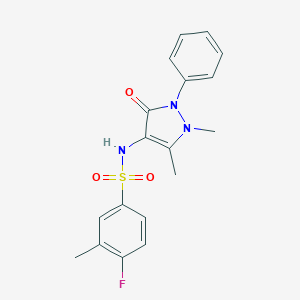
![3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B280857.png)
![N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280863.png)
![N-1-naphthyl-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280864.png)
![N-(2-furylmethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280867.png)
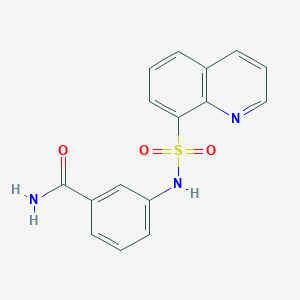

![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methylbenzoic acid](/img/structure/B280875.png)
![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B280876.png)